molecular formula C22H18N4O B2984184 N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034578-95-3

N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2984184
CAS No.: 2034578-95-3
M. Wt: 354.413
InChI Key: AKWKNJOBIZIJIT-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for research purposes. Its molecular structure incorporates a bipyridyl moiety linked via a methylene bridge to a benzamide bearing a pyrrole substituent. This unique architecture is characteristic of compounds designed to interact with specific biological targets. The bipyridyl group is a well-known pharmacophore that can confer affinity for various enzymatic sites and receptors, while the pyrrole-benzamide component is a structural feature found in compounds with a range of documented bioactivities . Compounds featuring pyrrole and benzamide subunits have been investigated for their potential as inhibitors in neurodegenerative disease research, particularly as dual-target inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant to Alzheimer's disease pathology . Furthermore, structurally similar pyrrole derivatives have been studied for their antimycobacterial properties and as modulators of cellular transporters like P-glycoprotein, which is significant in oncology research for addressing multidrug resistance . The specific mechanism of action for this compound will be dependent on the specific biological system and experimental context. Researchers can utilize this compound as a novel chemical tool for probing enzyme function, receptor interactions, or cellular pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-22(19-3-5-20(6-4-19)26-13-1-2-14-26)25-16-17-7-12-24-21(15-17)18-8-10-23-11-9-18/h1-15H,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWKNJOBIZIJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H18N4O
  • Molecular Weight : 354.413 g/mol
  • IUPAC Name : N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-pyrrol-1-ylbenzamide

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes:

  • P2Y14 Receptor Antagonism : This compound has been studied for its role as a selective antagonist of the P2Y14 receptor, which is implicated in inflammatory processes. By inhibiting this receptor, the compound can modulate neutrophil motility and potentially reduce inflammation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antibacterial properties against various gram-positive pathogens. This suggests potential applications in treating infections caused by resistant strains .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Observation Reference
P2Y14 Receptor AntagonismInhibition of neutrophil motility
Antimicrobial ActivityEffective against gram-positive bacteria
CytotoxicityVaries with concentration; lower toxicity preferred

Case Studies

  • Inflammation and Neutrophil Modulation : A study explored the structure-activity relationship (SAR) of related compounds targeting the P2Y14 receptor. The findings indicated that modifications on the bipyridine moiety could enhance antagonistic activity, suggesting a pathway for developing more effective anti-inflammatory agents .
  • Antibacterial Efficacy : Another research effort focused on synthesizing derivatives of this compound to evaluate their antibacterial properties. Results showed significant bactericidal activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural similarities and differences between N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide and related compounds:

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Target Compound Benzamide + bipyridine 4-(1H-pyrrol-1-yl)benzamide; 2,4'-bipyridin-4-ylmethyl Undisclosed (likely medicinal) -
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide Benzamide 4-(1H-pyrrol-1-yl)phenyl Amide synthesis methodology
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine Bipyridine + imidazole 1-Methylimidazole; 4-phenylenediamine Fluorescent probes
2,6-Dichloro-N-(pyridin-4-yl)benzamide derivatives Benzamide + pyrimidine/pyridine Diaminopyrimidine; chlorophenyl EGFR inhibition
N-(4-Methoxy-3-(morpholinosulfonyl)phenyl)-3-(1H-pyrrol-1-yl)benzamide Benzamide 3-(1H-pyrrol-1-yl); morpholinosulfonyl Undisclosed

Key Observations :

  • Bipyridine vs. Monopyridine Systems: The target compound’s 2,4'-bipyridine group distinguishes it from simpler pyridine-based benzamides (e.g., ’s EGFR inhibitors). Bipyridine systems enhance π-π stacking and metal-binding capabilities, which may confer unique pharmacological or catalytic properties .
  • Synthetic Routes: The bipyridine-imidazole compound in was synthesized via nucleophilic aromatic substitution (SNAr), suggesting that similar strategies (e.g., amide coupling or SNAr) could apply to the target compound. In contrast, ’s benzamides were synthesized via nickel-catalyzed reductive aminocarbonylation , highlighting divergent methodologies for analogous structures.

Molecular Weight and Solubility :

  • The target compound’s molecular weight is estimated to exceed 400 Da due to the bipyridine and pyrrole groups, rendering it less soluble than simpler benzamides like N-(4-(1H-pyrrol-1-yl)phenyl)benzamide (MW ~280 Da) .
  • The bipyridine moiety increases lipophilicity (clogP ~3.5 predicted), which may enhance membrane permeability compared to ’s diaminopyrimidine derivatives (clogP ~2.8) .

Q & A

Basic: What synthetic strategies are effective for preparing N-([2,4'-bipyridin]-4-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide?

Answer:
The compound can be synthesized via sequential alkylation and acylation reactions. A typical approach involves:

  • Alkylation: Reacting 4-(1H-pyrrol-1-yl)benzoyl chloride with [2,4'-bipyridin]-4-ylmethanamine under basic conditions (e.g., potassium carbonate in DMF) to form the benzamide backbone.
  • Protection/Deprotection: Use Boc-protected intermediates to prevent side reactions during coupling steps, followed by HCl-mediated deprotection .
  • Purification: Column chromatography (silica gel, CHCl₃:MeOH gradients) or reverse-phase HPLC for final isolation .

Basic: What analytical techniques are used to confirm the structure and purity of the compound?

Answer:

  • 1H/13C NMR: Assign peaks to confirm the bipyridyl, benzamide, and pyrrole moieties. DMSO-d₆ or CDCl₃ are common solvents .
  • Mass Spectrometry (ESI-MS): Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or bond connectivity .

Advanced: How can low yields in the acylation step be mitigated during synthesis?

Answer:
Optimize reaction conditions by:

  • Catalyst Selection: Use coupling agents like HATU or EDCI to enhance efficiency.
  • Stoichiometry: Maintain a 1.2:1 molar ratio of acyl chloride to amine to ensure complete conversion.
  • Temperature Control: Conduct reactions under inert atmospheres at 0–5°C to minimize side reactions .

Advanced: How do structural modifications influence the biological activity of this compound?

Answer:

  • Bipyridine Substituents: Electron-withdrawing groups (e.g., -CF₃) at the 4'-position enhance metabolic stability and target binding .
  • Pyrrole Modifications: Substituting the pyrrole ring with bulkier groups (e.g., indole) may alter selectivity in kinase inhibition assays .

Advanced: How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved?

Answer:

  • 2D NMR (COSY, HSQC): Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings .
  • High-Resolution MS: Confirm molecular formulas to rule out impurities .

Advanced: What advanced analytical methods ensure batch-to-batch consistency?

Answer:

  • HPLC-PDA/MS: Use C18 columns with acetonitrile/0.1% formic acid gradients to monitor purity (>95%) and detect trace impurities .
  • DSC/TGA: Assess thermal stability and polymorphic forms .

Advanced: What mechanistic insights exist for this compound’s activity in kinase inhibition?

Answer:

  • Enzyme Assays: Measure IC₅₀ values against BRAF or other kinases using fluorescence polarization .
  • Molecular Docking: Model interactions with ATP-binding pockets to identify critical hydrogen bonds (e.g., bipyridine-N with Lys483) .

Advanced: How can solubility challenges in aqueous buffers be addressed?

Answer:

  • Prodrug Design: Introduce phosphate or PEGylated groups to enhance hydrophilicity.
  • Co-Solvents: Use DMSO (≤10%) or cyclodextrin-based formulations for in vitro assays .

Advanced: How is compound stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months to predict shelf life .

Advanced: How can off-target effects be minimized in cellular assays?

Answer:

  • Proteome-Wide Screening: Use thermal shift assays or affinity pulldowns to identify non-target interactions .
  • CRISPR Knockout Models: Validate target specificity in isogenic cell lines lacking the kinase of interest .

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